![molecular formula C15H18FN5O B2777902 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097860-54-1](/img/structure/B2777902.png)
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluoropyrimidinyl group, for example, is likely to be highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring could potentially undergo substitution reactions, and the piperidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine Reactions : Research on fluoropyrimidines, including their synthesis and chemical reactions, provides foundational knowledge for developing compounds with potential therapeutic applications. A study detailed the synthesis and piperidinolysis of simple fluoropyrimidines, highlighting their reactivity compared to other halogenopyrimidines, which could be pivotal for designing novel compounds (Brown & Waring, 1974).
Pharmacological Applications
Dopamine and Serotonin Antagonism : Derivatives of piperidines have been investigated for their central action as dopamine D-2 and serotonin 5-HT2 antagonists. This research could suggest potential neurological or psychiatric applications for compounds with similar structural features (Perregaard et al., 1992).
Antimycobacterial Activity : Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis. The study exemplifies how structural modifications can enhance biological activity and selectivity (Kumar et al., 2008).
Kinase Inhibition for Cancer Treatment : Certain piperidine derivatives have been explored as kinase inhibitors, showing efficacy in cancer treatment. This demonstrates the potential of such compounds in developing targeted therapies for oncological diseases (Teffera et al., 2013).
Chemical and Biological Interactions
- Quantum Chemical and Molecular Dynamics Studies : The study on the inhibition efficiencies of piperidine derivatives on iron corrosion provides insights into the chemical properties and interactions at the molecular level, which could be relevant for applications in material science and corrosion prevention (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQQZIUNJLWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)
![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
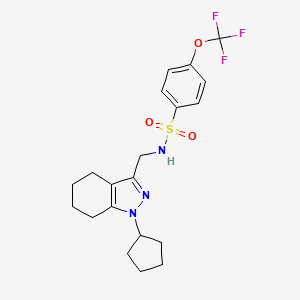
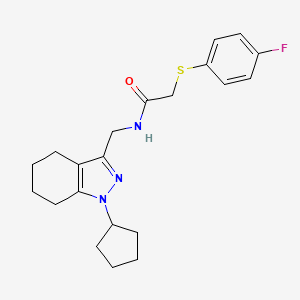

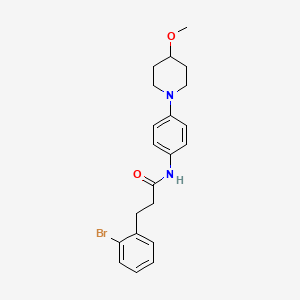
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
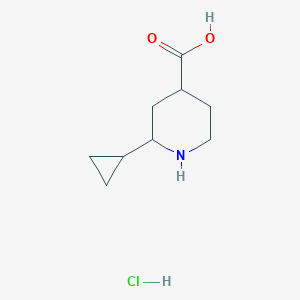
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
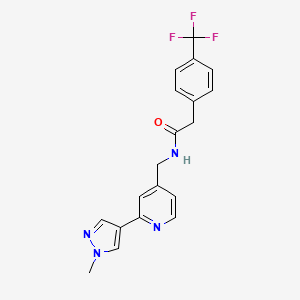
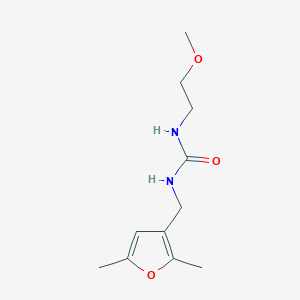

![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)